molecular formula C9H9F4NO B12074277 O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine

O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine

Cat. No.: B12074277
M. Wt: 223.17 g/mol
InChI Key: XGZFDGSNEMSYIR-UHFFFAOYSA-N
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Description

O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine is a chemical compound characterized by the presence of a hydroxylamine group attached to a phenyl ring substituted with fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoro-2-(trifluoromethyl)benzene.

    Nucleophilic Substitution: The benzene derivative undergoes a nucleophilic substitution reaction with ethylamine to form the corresponding ethylamine derivative.

    Hydroxylamine Formation: The ethylamine derivative is then reacted with hydroxylamine under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

Chemistry

In chemistry, O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of fluoro and trifluoromethyl groups on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The presence of fluoro and trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine exerts its effects depends on its specific application. In chemical reactions, the hydroxylamine group can act as a nucleophile, participating in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its fluoro and trifluoromethyl groups.

Comparison with Similar Compounds

Similar Compounds

    O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}amine: Similar structure but lacks the hydroxylamine group.

    O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydrazine: Contains a hydrazine group instead of hydroxylamine.

    O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}alcohol: Contains a hydroxyl group instead of hydroxylamine.

Uniqueness

O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

O-[2-[5-fluoro-2-(trifluoromethyl)phenyl]ethyl]hydroxylamine

InChI

InChI=1S/C9H9F4NO/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-15-14/h1-2,5H,3-4,14H2

InChI Key

XGZFDGSNEMSYIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CCON)C(F)(F)F

Origin of Product

United States

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